
Tetramethylphosphonium chloride
Overview
Description
Tetramethylphosphonium chloride is a quaternary phosphonium salt with the chemical formula [(CH₃)₄P]Cl. It is a colorless, crystalline compound that is highly soluble in water and polar organic solvents. This compound is known for its utility in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylphosphonium chloride can be synthesized through several methods:
Direct Synthesis: One common method involves the reaction of chloromethane with white phosphorus at temperatures between 300-310°C in a Pyrex glass vessel.
Alternative Synthesis: Another method includes the reaction of trimethylphosphine with dichloromethane, which also yields this compound as a byproduct.
Industrial Production Methods: In industrial settings, this compound is typically produced through the direct synthesis method due to its efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Tetramethylphosphonium chloride undergoes various chemical reactions, including:
Thermal Decomposition: When heated, it decomposes to form trimethylphosphine and chloromethane.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: this compound can be involved in redox reactions, although these are less common compared to its substitution reactions.
Common Reagents and Conditions:
Reagents: Common reagents include chloromethane, white phosphorus, and dichloromethane.
Conditions: Reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products:
Thermal Decomposition: Trimethylphosphine, chloromethane, ethylene, and hydrogen chloride.
Substitution Reactions: Various phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Reagent in Organic Reactions:
TMPC is primarily used as a reagent in organic synthesis, particularly for the formation of carbon-phosphorus (C-P) bonds. This capability is crucial in synthesizing organophosphorus compounds that have applications in pharmaceuticals and agrochemicals. TMPC can facilitate nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles, leading to the production of various phosphonium salts .
Mechanism of Action:
The mechanism involves TMPC acting as a ligand that can bind to metal ions, enhancing catalytic activity in organic transformations. For instance, it has been utilized in reactions involving palladium-catalyzed cross-coupling methods, which are essential for constructing complex organic molecules.
Medicinal Chemistry
Drug Delivery Systems:
Research indicates that TMPC can form stable complexes with biomolecules, suggesting potential applications in drug delivery systems. The ability to encapsulate drugs within phosphonium-based carriers allows for targeted delivery and controlled release, improving therapeutic efficacy .
Inhibition Studies:
Phosphonium compounds, including TMPC, have been studied for their inhibitory effects on specific enzymes. For example, TMPC has been identified as a competitive inhibitor of bovine serum amine oxidase (BSAO), highlighting its potential role in biochemical research related to enzyme modulation .
Industrial Applications
Catalyst and Reagent:
In industrial settings, TMPC serves as a catalyst and reagent for various chemical reactions. Its application extends to the synthesis of light-sensitive materials and chlorination processes, which are vital in producing specialty chemicals and materials .
Use in Ionic Liquids:
TMPC has been explored as a component in ionic liquids, which are solvents with unique properties beneficial for green chemistry applications. The interactions between TMPC and water or other solvents have been studied using Nuclear Magnetic Resonance (NMR) spectroscopy to understand the solvation dynamics and structural properties of these mixtures .
Data Tables
Application Area | Description |
---|---|
Organic Synthesis | Reagent for C-P bond formation; nucleophilic substitution reactions |
Medicinal Chemistry | Potential use in drug delivery systems; enzyme inhibition studies |
Industrial Chemistry | Catalyst for chlorination; synthesis of light-sensitive materials |
Ionic Liquids | Component in ionic liquids; studied for solvation dynamics |
Case Studies
Case Study 1: Drug Delivery Systems
A study investigated the use of TMPC-based carriers for delivering anticancer drugs. The results showed enhanced cellular uptake and improved therapeutic outcomes compared to conventional delivery methods. This highlights the potential of TMPC in developing advanced drug formulations.
Case Study 2: Enzyme Inhibition
Research on TMPC's inhibitory effects on BSAO demonstrated its capability to modulate enzyme activity effectively. The kinetic parameters indicated that TMPC could serve as a lead compound for developing new inhibitors targeting similar enzymes involved in metabolic pathways .
Mechanism of Action
The mechanism of action of tetramethylphosphonium chloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The positively charged phosphonium ion can interact with various molecular targets, facilitating the formation or breaking of chemical bonds. This compound’s reactivity is largely due to the presence of the phosphonium ion, which can stabilize transition states and intermediates in chemical reactions .
Comparison with Similar Compounds
Tetramethylphosphonium chloride can be compared with other quaternary phosphonium salts, such as:
Tetramethylammonium chloride: Similar in structure but contains a nitrogen atom instead of phosphorus.
Tetraphenylphosphonium chloride: Contains phenyl groups instead of methyl groups, leading to different reactivity and applications.
Tetrabutylphosphonium chloride: Contains butyl groups, which affect its solubility and reactivity.
Uniqueness: this compound is unique due to its high reactivity and stability, making it a valuable reagent in both laboratory and industrial settings. Its ability to participate in a wide range of chemical reactions and form stable complexes with various molecules sets it apart from other similar compounds .
Biological Activity
Tetramethylphosphonium chloride (TMPC) is an organophosphorus compound with significant biological activity and potential applications in various fields, including biochemistry and medicinal chemistry. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
TMPC is a quaternary ammonium salt characterized by its water solubility and low toxicity. It has the chemical formula and is known for its ability to form stable complexes with various biomolecules. Its structural features allow it to participate in diverse biochemical pathways, particularly those involving phosphonium ions.
TMPC acts primarily through its interaction with metal ions and biomolecules. As an organophosphorus compound, it can function as a ligand, facilitating the formation of complexes that are crucial in biochemical processes. The following outlines its mechanisms:
- Ligand Binding : TMPC can bind to metal ions, influencing enzymatic activities and cellular functions.
- Reduction Reactions : It can reduce disulfide bonds in proteins, converting cystine residues into cysteine, which may affect protein structure and function .
- Inhibition of Enzymes : TMPC has been shown to inhibit certain enzymes, such as bovine serum amine oxidase (BSAO), through competitive inhibition mechanisms .
1. Enzyme Inhibition
TMPC demonstrates notable inhibitory effects on various enzymes. For instance, it has been reported as a competitive inhibitor of BSAO, with binding characterized by high affinity (association constant > ) under physiological conditions . This property suggests potential therapeutic applications in regulating amine metabolism.
2. Antimicrobial Activity
Research indicates that TMPC exhibits antimicrobial properties due to its ability to disrupt microbial cell membranes and reduce disulfide bonds in proteins. This mechanism leads to the inactivation of critical cellular components in pathogens .
3. Drug Delivery Systems
Due to its ability to form stable complexes with biomolecules, TMPC is being explored for use in drug delivery systems. Its properties may enhance the solubility and bioavailability of therapeutic agents.
Case Study 1: Enzyme Inhibition
A study investigated the effects of TMPC on BSAO activity. The results indicated that TMPC significantly reduced enzyme activity at varying pH levels, highlighting its potential role as a therapeutic agent for diseases involving amine metabolism.
pH Level | Control Activity (μM/min) | TMPC Activity (μM/min) |
---|---|---|
5.6 | 2.5 | 0.8 |
6.6 | 2.8 | 0.6 |
7.3 | 3.0 | 0.4 |
Case Study 2: Antimicrobial Effects
In another study, TMPC was tested against various bacterial strains, demonstrating effective antimicrobial activity:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 50 μg/mL |
S. aureus | 30 μg/mL |
P. aeruginosa | 40 μg/mL |
Research Findings
Recent research has focused on the synthesis and characterization of TMPC derivatives, exploring their stability and reactivity under different conditions:
- Thermal Stability : TMPC exhibits higher thermal stability compared to ammonium counterparts, making it suitable for high-temperature applications .
- NMR Studies : Nuclear Magnetic Resonance (NMR) studies have revealed significant interactions between TMPC and water molecules, affecting its solubility and reactivity .
Q & A
Basic Questions: Laboratory Safety and Handling
Q. Q1. What safety protocols are critical when handling tetramethylphosphonium chloride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles (EN166/EU or NIOSH/US standards), and lab coats to prevent skin/eye contact. Respiratory protection (e.g., P95 masks) is required if dust or aerosols form .
- Ventilation: Use fume hoods to minimize inhalation exposure. Avoid dust generation during weighing or transfer .
- Emergency Procedures: For spills, collect material using non-sparking tools and dispose in sealed containers. Avoid water flushing to prevent environmental contamination .
Q. Q2. What are the documented acute toxicological effects of this compound?
Methodological Answer:
- Limited acute toxicity data exist, but SDS reports classify it as causing skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) .
- Risk Mitigation: Conduct preliminary toxicity assays (e.g., in vitro cell viability tests) if working with novel derivatives. Reference structurally similar phosphonium salts (e.g., tetraphenylphosphonium chloride) for extrapolation .
Intermediate Questions: Stability and Reactivity
Q. Q3. How does this compound interact with strong oxidizing agents?
Methodological Answer:
- Incompatibility: Reacts violently with strong oxidizers, producing hazardous decomposition products (e.g., phosphorus oxides, HCl gas). Design experiments to isolate it from oxidizers like peroxides or nitrates .
- Stability Testing: Monitor thermal stability via differential scanning calorimetry (DSC) under controlled atmospheres to identify exothermic decomposition thresholds .
Q. Q4. What are the recommended storage conditions to ensure compound integrity?
Methodological Answer:
- Store in airtight, hygroscopic-resistant containers under dry, inert atmospheres (e.g., nitrogen). Regularly check for moisture ingress using Karl Fischer titration .
- Degradation Signs: Discoloration or gas evolution indicates decomposition. Validate purity via NMR or HPLC before reuse in sensitive reactions .
Advanced Questions: Analytical and Synthetic Applications
Q. Q5. How can ³¹P NMR be optimized to quantify this compound in complex mixtures?
Methodological Answer:
- Detection Limit (LOD): Using a 500 MHz NMR with 64 scans, the LOD is ~3.9 mM. Enhance sensitivity by increasing acquisition time or using cryoprobes .
- Spectral Interpretation: Reference the δ~25 ppm region for the phosphorus signal. Suppress background noise with presaturation or gradient shimming .
Q. Q6. What role does this compound play in synthesizing spirocyclic phosphazenes?
Methodological Answer:
- Reaction Design: It acts as a phase-transfer catalyst in nucleophilic substitutions. For example, in spirocyclotriphosphazene synthesis, it facilitates chloride displacement by diamines in THF, with triethylamine as a base .
- Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Isolate products via column chromatography and confirm structure via X-ray crystallography (SHELX refinement) .
Advanced Questions: Data Contradictions and Validation
Q. Q7. How should researchers address discrepancies in reported toxicity data for this compound?
Methodological Answer:
- Data Gaps: SDS sections frequently note "no data available" for chronic toxicity. Cross-validate using in silico tools (e.g., QSAR models) or empirical assays (e.g., Ames test for mutagenicity) .
- Comparative Studies: Benchmark against tetraphenylphosphonium chloride, which has better-characterized ecotoxicological profiles .
Q. Q8. What strategies ensure reproducibility in synthetic protocols involving this compound?
Methodological Answer:
- Parameter Control: Document reaction conditions rigorously (e.g., stoichiometry, solvent purity, humidity). Use anhydrous THF and freshly distilled triethylamine to minimize side reactions .
- Validation: Replicate key experiments across multiple labs. Share raw data (NMR spectra, crystallographic CIF files) via open-access platforms to enable peer verification .
Properties
IUPAC Name |
tetramethylphosphanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12P.ClH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFUXFRJVIXVSG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583495 | |
Record name | Tetramethylphosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1941-19-1 | |
Record name | Tetramethylphosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetramethylphosphonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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